Acide 4-méthylpyridazine-3-carboxylique

Vue d'ensemble

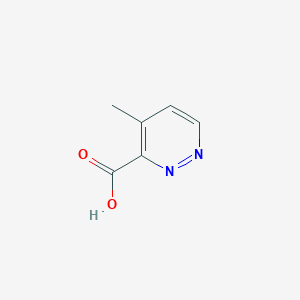

Description

4-Methylpyridazine-3-carboxylic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyridazine, featuring a methyl group at the 4-position and a carboxylic acid group at the 3-position

Applications De Recherche Scientifique

4-Methylpyridazine-3-carboxylic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mécanisme D'action

Target of Action

The pyridazine ring, a component of the compound, is known for its unique physicochemical properties, which can be important in drug-target interactions .

Mode of Action

The mode of action of 4-Methylpyridazine-3-carboxylic acid involves its interaction with its targets. The pyridazine ring, a part of the compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can enhance the compound’s interaction with its targets, leading to changes in the target’s function or structure .

Biochemical Pathways

It’s worth noting that carboxylic acids, a group to which this compound belongs, are known to undergo various reactions, including nucleophilic acyl substitution . This reaction pathway could potentially be affected by the compound, leading to downstream effects.

Result of Action

The compound’s unique physicochemical properties, such as its weak basicity and robust, dual hydrogen-bonding capacity, could potentially influence its molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methylpyridazine-3-carboxylic acid. For instance, the compound should be stored in a refrigerator to maintain its stability . Additionally, during accidental release, dust formation should be avoided, and adequate ventilation should be ensured . These precautions suggest that the compound’s action and efficacy could be influenced by environmental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 4-methylpyridazine-3-carboxamide under acidic conditions. The reaction conditions include heating the precursor in the presence of a strong acid, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 4-Methylpyridazine-3-carboxylic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization, to obtain the desired compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methylpyridazine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of 4-Methylpyridazine-3-carboxylic acid can lead to the formation of pyridazine-3,4-dicarboxylic acid.

Reduction: Reduction reactions can produce 4-Methylpyridazine-3-carboxylate esters.

Substitution: Substitution reactions can result in the formation of various substituted pyridazines.

Comparaison Avec Des Composés Similaires

4-Methylpyridazine-3-carboxylic acid is similar to other pyridazine derivatives, such as 3-Methylpyridazine-4-carboxylic acid and 2-Methylpyridazine-5-carboxylic acid. its unique structural features, such as the position of the methyl group and carboxylic acid group, contribute to its distinct chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

4-Methylpyridazine-3-carboxylic acid, a member of the pyridazine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

4-Methylpyridazine-3-carboxylic acid is characterized by a six-membered ring containing two nitrogen atoms adjacent to each other. Its chemical formula is and it is often found in its hydrochloride form. The compound exhibits a white to yellow solid appearance and is soluble in various solvents, making it suitable for synthetic applications in drug development.

Pharmacological Activities

Research indicates that 4-Methylpyridazine-3-carboxylic acid and its derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity : Several studies have highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives of this compound have shown significant antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Derivatives synthesized from 4-Methylpyridazine-3-carboxylic acid have been investigated for their anticancer properties. Some studies suggest these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Research has indicated that compounds related to 4-Methylpyridazine-3-carboxylic acid may exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .

The biological activity of 4-Methylpyridazine-3-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thus altering the physiological responses of cells.

- Receptor Modulation : It has been suggested that this compound can interact with various receptors, potentially leading to therapeutic effects in conditions like hypertension and depression .

- Biochemical Pathway Alteration : The compound influences several biochemical pathways, which can result in diverse physiological effects ranging from antimicrobial action to anti-cancer effects .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 4-Methylpyridazine-3-carboxylic acid derivatives against multiple bacterial strains. The results demonstrated that certain derivatives exhibited potent activity against Gram-positive bacteria, with MIC values significantly lower than those of traditional antibiotics .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4-Methylpyridazine-3-carboxylic acid derivative A | 0.0048 | E. coli |

| 4-Methylpyridazine-3-carboxylic acid derivative B | 0.0195 | S. aureus |

| 4-Methylpyridazine-3-carboxylic acid derivative C | 0.025 | Bacillus mycoides |

Anticancer Activity Evaluation

Another study focused on the anticancer potential of modified pyridazine compounds derived from 4-Methylpyridazine-3-carboxylic acid. The findings indicated that these derivatives could inhibit cell proliferation in cancer cell lines through apoptosis induction .

Propriétés

IUPAC Name |

4-methylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-2-3-7-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDAFTJUUSZDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601726 | |

| Record name | 4-Methylpyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25247-28-3 | |

| Record name | 4-Methylpyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.